3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde
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Description
The TBDMS group is often used as a protective group for alcohols in organic synthesis . It’s known for its stability and can be removed under mildly acidic conditions .
Molecular Structure Analysis
The molecular structure of compounds with the TBDMS group generally includes a silicon atom bonded to a t-butyl group and two methyl groups .Chemical Reactions Analysis
Compounds with the TBDMS group can participate in various reactions. For instance, the TBDMS group can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Mechanism of Action
Target of Action
Similar compounds such as 3-(tert-butyldimethylsiloxy)propionaldehyde and (tert-Butyldimethylsilyloxy)acetaldehyde have been used in the synthesis of various complex molecules, suggesting that they may interact with a wide range of molecular targets.
Mode of Action
Compounds with similar structures have been reported to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been used in the synthesis of enol silyl ethers , indicating that they may play a role in the modification of biochemical pathways involving these compounds.
Result of Action
Similar compounds have been used as important reagents in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide a, and (+)-leucascandrolide a , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
It’s worth noting that similar compounds are typically stored at temperatures between 2-8°c , indicating that temperature could be an important factor in maintaining the stability and efficacy of these compounds.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFO2Si/c1-13(2,3)18(4,5)17-11-7-6-10(15)9(8-16)12(11)14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJKPTWMWUFMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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